6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound classified under pyrrolopyrimidine derivatives. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Its molecular formula is with a molecular weight of approximately 149.15 g/mol. The compound is primarily used for non-human research and is not intended for therapeutic or veterinary applications.
The synthesis of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one can be achieved through various methods, including microwave-assisted techniques that enhance reaction efficiency and yield. One common approach involves the use of a three-component reaction where appropriate starting materials are combined under controlled conditions. The synthesized compounds are characterized using spectral methods such as nuclear magnetic resonance (NMR) and elemental analysis to confirm their structures .
The molecular structure of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one features a fused pyrrole and pyrimidine ring system. The compound's structural formula can be represented as follows:
The compound's structure is crucial for understanding its reactivity and interactions in biological systems .
The chemical reactivity of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one allows it to participate in various reactions typical of nitrogen-containing heterocycles. These include:
Reactions are typically conducted at room temperature or under mild heating conditions until the desired product is fully converted .
The mechanism of action for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific biological targets such as enzymes or receptors. For instance:
Data from biological assays suggest that this compound exhibits significant potency against various targets, making it a valuable candidate for further research in pharmacology .
These properties are essential for determining the handling and storage requirements for laboratory use .
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one has several scientific applications:
Research continues into optimizing its synthesis and exploring its full potential in medicinal chemistry and related fields .
Heterocyclic compounds constitute the structural backbone of approximately 85% of clinically approved pharmaceuticals, serving as indispensable frameworks for molecular interactions with biological targets. Among these, fused bicyclic systems—particularly pyrrolo[3,4-d]pyrimidin-4-ones—exhibit exceptional versatility due to their ability to mimic purine nucleobases while offering strategic sites for synthetic modification. The 6-methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one scaffold exemplifies this utility, featuring:
Table 1: Target Engagement Profiles of Pyrrolo-Pyrimidin-4-one Derivatives
Biological Target | Inhibitory Activity (IC₅₀) | Key Structural Features | Therapeutic Application |
---|---|---|---|
EGFR (Wild Type) | 0.016 μM [4] | C6-Aniline hydrazone | Colorectal carcinoma |
CDK2/Cyclin A2 | 0.057 μM [7] | N1-Tolylglycyl, C2-thioglycoside | Breast cancer |
PDE9A | Not reported (cGMP elevation) | N1-(Tetrahydro-2H-pyran-4-yl) [1] | Cognitive disorders |
USP7 | Submicromolar [8] | Pyrrolo[2,3-d]pyrimidin-4-one analog | p53-dependent cancers |
The 6-methyl variant specifically enhances membrane permeability and bioavailability. Methylation at C6 reduces topological polar surface area and lipophilicity (LogP), facilitating blood-brain barrier penetration in phosphodiesterase 9A inhibitors like PF-04447943 [1]. Additionally, crystallographic studies of pyrazolo[3,4-d]pyrimidin-4-ones (structurally analogous) reveal that the methyl group induces steric constraints that disrupt recognition by metabolic enzymes, thereby extending plasma half-life [3] [6].
The scaffold’s development originated from purine metabolism research in the mid-20th century, culminating in the serendipitous discovery of allopurinol (a pyrazolo[3,4-d]pyrimidine) as a xanthine oxidase inhibitor. Structural parallels between allopurinol and the pyrrolo[3,4-d]pyrimidin-4-one core stimulated investigations into C6-methylated variants to enhance target specificity and drug-like properties. Key evolutionary milestones include:
Table 2: Historical Optimization of the Scaffold’s Pharmacological Properties
Time Period | Innovation Focus | Representative Compound | Impact on Drug Design |
---|---|---|---|
1970–1999 | Synthetic accessibility | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one [6] | Established core stability and hydrogen-bonding capacity |
2000–2019 | Kinase selectivity | Bosutinib derivatives [3] | Leveraged 6-methyl for metabolic stability and gatekeeper compatibility |
2020–Present | Protein-protein interaction | USP7 inhibitor YCH3124 [8] | Enabled targeting of non-kinase enzymes via allosteric control |
The scaffold’s evolution reflects a broader shift toward function-first design: contemporary syntheses prioritize late-stage diversification at N3 and C7 via cross-coupling or reductive amination, enabling rapid generation of libraries targeting diverse protein classes [4] [8]. This adaptability ensures the 6-methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one core remains a strategic asset in addressing emerging therapeutic challenges.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1